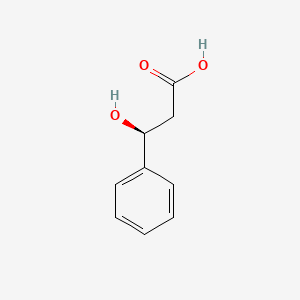

(S)-3-Hydroxy-3-phenylpropionic acid

Übersicht

Beschreibung

(S)-3-hydroxy-3-phenylpropionic acid is a 3-hydroxy-3-phenylpropionic acid. It is an enantiomer of a (R)-3-hydroxy-3-phenylpropionic acid.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production

3-Hydroxypropionic acid (3-HP) is a significant platform chemical that can be biologically produced from glucose or glycerol. It has been extensively studied for microbial production due to its value in various industrial applications. This compound can be used as a monomer in biodegradable polymer production and has potential as a sustainable source for acrylates (Kumar, Ashok, & Park, 2013).

Enhancing Microbial Tolerance for Industrial-Scale Production

For industrial-scale production of 3-HP, robust microbial cell factories capable of tolerating high concentrations are necessary. Research has identified genetic mutations in yeast strains that improve tolerance to 3-HP, providing insights into potential mechanisms for handling resistance to organic acids and aldehydes by living cells (Kildegaard et al., 2014).

Biosynthetic Pathways

The establishment of biosynthetic pathways for 3-HP production using microbes is crucial for replacing chemical synthesis methods. Studies have reviewed and summarized all known pathways that could be constructed for 3-HP production, analyzing mass and redox balances and evaluating thermodynamic favorability (Jiang, Meng, & Xian, 2009).

Metabolic Engineering for Enhanced Production

Corynebacterium glutamicum has been metabolically engineered for efficient production of 3-HP from glucose and xylose via the glycerol pathway. This approach represents a significant advancement in the biotechnological production of 3-HP, paving the way for its production from abundant lignocellulosic feedstocks (Chen et al., 2017).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method has been developed for the efficient production of substituted 3-Phenylpropionic acids, demonstrating a convenient and rapid approach for synthesizing this class of compounds (Sharma, Joshi, & Sinha, 2003).

Antimicrobial Applications

3-Phenylpropionic acid, isolated from endophytic fungi, has shown promising antimicrobial activity. It's effective against bacterial and fungal phytopathogens, suggesting its potential as an alternative approach for managing plant phytopathogens (Yehia et al., 2020).

Aerobic Biosynthesis

Research has also demonstrated the de novo biosynthesis of 3-Phenylpropionic acid (3PPA) and related compounds using simple carbon sources in E. coli, extending the potential applications of this compound in various industries (Sun et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as salicylic acid have been found to bind to proteins like high mobility group box 1 (hmgb1) and glyceraldehyde 3-phosphate dehydrogenase (gapdh) . These proteins play crucial roles in various cellular processes, including inflammation and metabolism.

Mode of Action

For instance, salicylic acid binds to HMGB1, inhibiting its pro-inflammatory activities . It also binds to GAPDH, preventing it from moving into a cell’s nucleus, where it can trigger cell death .

Biochemical Pathways

For example, salicylic acid, a primary metabolite of aspirin, is known to inhibit the synthesis of prostaglandins and induce the production of aspirin-triggered lipoxins .

Pharmacokinetics

Several online platforms such as admetlab 30 and SwissADME provide comprehensive predictions of ADME properties for various compounds. These platforms could potentially be used to predict the ADME properties of (S)-3-Hydroxy-3-Phenylpropanoic Acid.

Result of Action

Similar compounds like salicylic acid have been shown to have anti-inflammatory effects, reduce oxidative stress, and control blood glucose levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

(3S)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

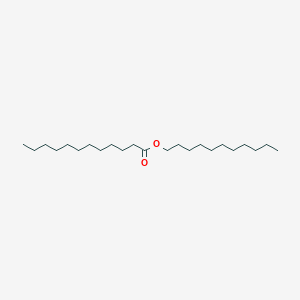

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289084 | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36567-72-3 | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36567-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of (S)-3-Hydroxy-3-phenylpropionic acid?

A1: this compound is a chiral compound with the molecular formula C9H10O3. [] While its exact molecular weight hasn't been explicitly reported in the provided research, it can be calculated as 166.17 g/mol. [] Structurally, it consists of a phenyl ring attached to a propionic acid backbone with a hydroxyl group at the third carbon, contributing to its chirality.

Q2: Has this compound been found in natural sources?

A2: Yes, research has identified this compound as a natural product. It was isolated from the Ligularia hodgsonii plant for the first time during a study investigating the plant's chemical constituents. []

Q3: How is this compound used in chemical synthesis?

A3: this compound serves as a valuable chiral building block in organic synthesis. One notable application is its use in preparing chiral β-cyclodextrins, cyclic oligosaccharides known for their ability to form host-guest complexes. [, ] By modifying β-cyclodextrins with this compound, researchers enhance their enantiomeric discrimination capabilities, making them useful in separating and analyzing chiral molecules. [, ]

Q4: Can this compound modified β-cyclodextrins be used for sensing applications?

A4: Yes, the research indicates that β-cyclodextrins modified with this compound show promise in fluorescent chiral molecular sensing. [, ] These modified cyclodextrins exhibit fluorescence properties that change upon complexation with guest molecules. [, ] This change in fluorescence intensity can be used to detect and differentiate between enantiomers of various chiral compounds, such as menthol, camphor, and proline. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132228.png)

![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)

![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)

![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)

![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)